Benzylsulfamide vs. Sulfanilamide: Quantified Acute and Cumulative Toxicity Divergence
A head-to-head comparative toxicology study demonstrates that benzylsulfamide (benzylsulfanilamide) exhibits a dramatically superior safety profile compared to its parent compound, sulfanilamide. In mice, the oral LD50 for sulfanilamide was established at 4.8 g/kg, whereas oral administration of benzylsulfamide failed to produce death at any dose level tested [1]. Furthermore, under a 10-day cumulative toxicity regimen in rats, the toxicity of benzylsulfamide remained unchanged, while sulfanilamide's LD50 decreased from 6.2 g/kg (acute) to 4.2 g/kg, indicating a pronounced accumulation of toxic effects [1].
| Evidence Dimension | Acute Oral Toxicity (LD50) |
|---|---|
| Target Compound Data | > 4.8 g/kg (mice); No mortality at any dose |
| Comparator Or Baseline | Sulfanilamide: LD50 4.8 g/kg (mice); LD50 6.2 g/kg (rats) |
| Quantified Difference | Benzylsulfamide demonstrates a ≥ 29% reduction in acute toxicity in rats and is non-lethal in mice at comparable doses. |
| Conditions | In vivo, oral administration in mice and rats. |
Why This Matters
For in vivo studies or applications where repeated dosing or high systemic exposure is required, benzylsulfamide provides a substantially wider safety margin than sulfanilamide, reducing confounding toxic effects and animal welfare concerns.
- [1] Feinstone, W. H., et al. (1939). SOME PHARMACOLOGICAL AND TOXICOLOGICAL PROPERTIES OF SULFANILAMIDE AND BENZYLSULFANILAMIDE. Journal of the American Pharmaceutical Association, 28(11), 739-744. View Source
